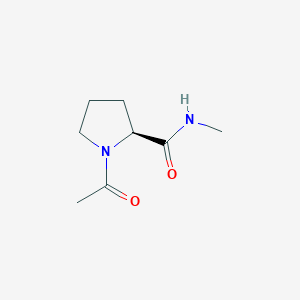

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide

描述

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes an acetyl group, a methyl group, and a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.

Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Methylation: The methyl group is added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

科学研究应用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Pyrrolidine derivatives, including (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, have been explored for their antimicrobial properties. A study demonstrated that modifications to the pyrrolidine structure can lead to significant increases in activity against drug-resistant strains of bacteria, particularly Mycobacterium tuberculosis. Compounds designed with similar scaffolds exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against resistant strains, indicating promising potential for future drug development .

1.2 Drug Delivery Systems

The compound's solubility characteristics make it suitable for use in drug formulation, particularly in enhancing the bioavailability of poorly soluble drugs. The incorporation of this compound into lipid-based formulations has shown improved absorption rates in preclinical models, suggesting its utility in transdermal and oral delivery systems.

Material Science Applications

2.1 Solvent Properties

this compound exhibits properties similar to N-Methyl-2-pyrrolidone (NMP), making it a potential solvent in various industrial applications. Its high polarity and ability to dissolve a wide range of organic and inorganic compounds position it as a valuable solvent in the electronics industry for cleaning and processing semiconductor materials .

2.2 Polymer Production

The compound can also be utilized in the synthesis of polymers, particularly those requiring high-performance characteristics such as thermal stability and chemical resistance. Its application in producing polyphenylene sulfide (PPS) highlights its role in advanced material development for automotive and aerospace industries.

Case Studies

作用机制

The mechanism of action of (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, depending on the target and pathway involved.

相似化合物的比较

(2S)-1-acetylpyrrolidine-2-carboxamide: Lacks the methyl group, which may affect its biological activity and chemical reactivity.

(2S)-1-methylpyrrolidine-2-carboxamide: Lacks the acetyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness: (2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both acetyl and methyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups can enhance its reactivity and specificity in various chemical and biological contexts.

生物活性

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide, also known as N-acetyl-L-proline amide, is a compound derived from L-proline that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N2O2, with a molecular weight of 156.18 g/mol. Its structure includes a pyrrolidine ring, an acetyl group, and a carboxamide functional group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its role as an angiotensin-converting enzyme (ACE) inhibitor . ACE inhibitors are crucial in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The compound binds to the active site of ACE, blocking this conversion and thereby contributing to antihypertensive effects .

Additionally, research indicates that this compound may influence protein folding and stability , which can have broader implications for drug design targeting various diseases .

1. Antihypertensive Effects

- As an ACE inhibitor, this compound has been studied for its potential in managing hypertension. It has shown promising results in preclinical models by effectively lowering blood pressure .

2. Enzyme Inhibition

- This compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. Its interaction with specific molecular targets can modulate enzyme activity, leading to diverse biological effects .

3. Potential Therapeutic Properties

- Beyond its role as an ACE inhibitor, this compound is being explored for anti-inflammatory and analgesic properties. These therapeutic potentials make it a candidate for further research in pharmacology .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2S)-N-acetyl-2-pyrrolidinecarboxamide | Lacks methyl group | Less effective as ACE inhibitor |

| (2S)-1-methylpyrrolidine-2-carboxamide | Lacks acetyl group | Affects solubility and reactivity |

| This compound | Contains both acetyl and methyl groups | Enhanced specificity and reactivity |

The unique combination of acetyl and methyl groups in this compound enhances its reactivity and specificity compared to similar compounds, making it a valuable candidate in drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on ACE Inhibition : A study demonstrated that this compound effectively inhibited ACE activity in vitro, showing a dose-dependent response that supports its potential use as an antihypertensive agent .

- Protein Interaction Studies : Research exploring the binding affinity of this compound with various proteins revealed significant interactions that could influence metabolic pathways .

属性

IUPAC Name |

(2S)-1-acetyl-N-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(11)10-5-3-4-7(10)8(12)9-2/h7H,3-5H2,1-2H3,(H,9,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDXFAYSYVRXMF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941466 | |

| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19701-85-0 | |

| Record name | N-Acetylproline N-methylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019701850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Acetyl-N-methylpyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。